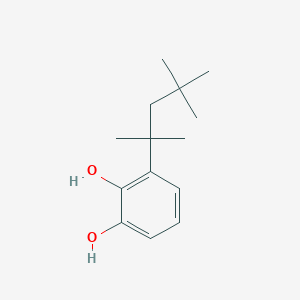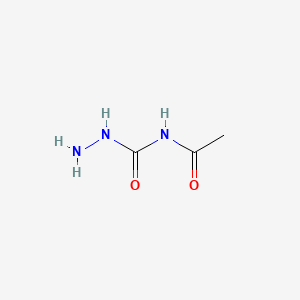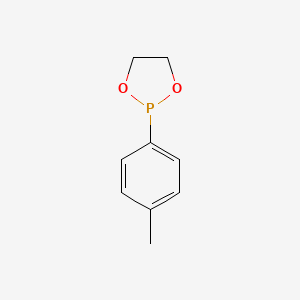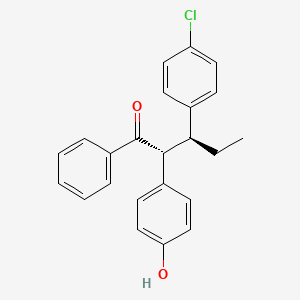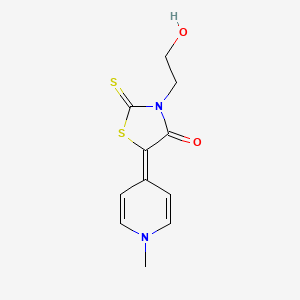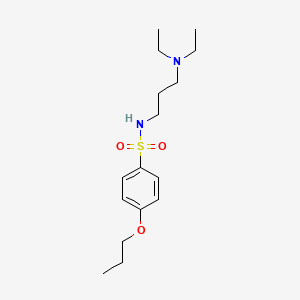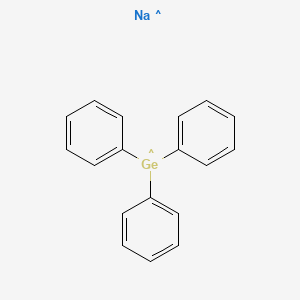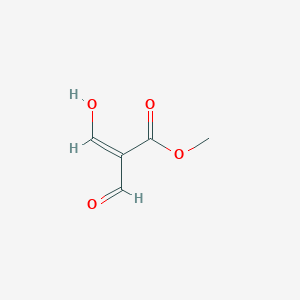![molecular formula C17H24N2O5 B14677680 Methyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate CAS No. 33857-82-8](/img/structure/B14677680.png)
Methyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-{[(benzyloxy)carbonyl]amino}propanamido)-3-methylbutanoate is a complex organic compound with a variety of functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes ester, amide, and carbamate functionalities, making it a versatile molecule for synthetic and research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-{[(benzyloxy)carbonyl]amino}propanamido)-3-methylbutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxycarbonyl (Cbz) protected amine: This step involves the protection of an amine group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Amide bond formation: The protected amine is then coupled with a carboxylic acid derivative, such as an acid chloride or an activated ester, to form the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-{[(benzyloxy)carbonyl]amino}propanamido)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the amide and ester groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
Methyl 2-(3-{[(benzyloxy)carbonyl]amino}propanamido)-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a substrate in enzymatic assays.
Medicine: Investigated for its potential as a prodrug, where the compound is metabolized in the body to release the active drug.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of methyl 2-(3-{[(benzyloxy)carbonyl]amino}propanamido)-3-methylbutanoate depends on its specific application. In biological systems, the compound may act as a prodrug, where it is metabolized by enzymes to release the active drug. The molecular targets and pathways involved can vary but often include enzymatic hydrolysis of the ester and amide bonds, leading to the release of the active moiety.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(3-{[(benzyloxy)carbonyl]amino}propanamido)-3-hydroxypropanoate: Similar structure but with a hydroxyl group instead of a methyl group.
Methyl 2-(3-{[(benzyloxy)carbonyl]amino}propanamido)-3-phenylpropanoate: Similar structure but with a phenyl group instead of a methyl group.
Uniqueness
Methyl 2-(3-{[(benzyloxy)carbonyl]amino}propanamido)-3-methylbutanoate is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its benzyloxycarbonyl protection provides stability during synthesis, while the ester and amide functionalities offer versatility in chemical reactions and biological interactions.
Propriétés
Numéro CAS |
33857-82-8 |
|---|---|
Formule moléculaire |
C17H24N2O5 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
methyl 3-methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]butanoate |
InChI |
InChI=1S/C17H24N2O5/c1-12(2)15(16(21)23-3)19-14(20)9-10-18-17(22)24-11-13-7-5-4-6-8-13/h4-8,12,15H,9-11H2,1-3H3,(H,18,22)(H,19,20) |
Clé InChI |
OWOUWTUUBLLFMS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)OC)NC(=O)CCNC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14677597.png)
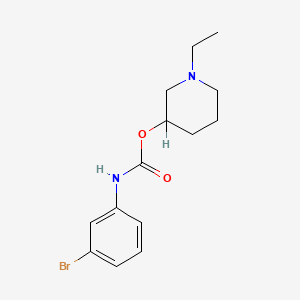

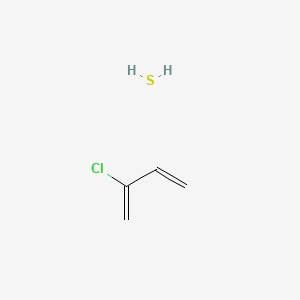

![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate](/img/structure/B14677624.png)
